molecular formula C17H18N2O3 B3006974 benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate CAS No. 477847-77-1

benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

Cat. No.: B3006974
CAS No.: 477847-77-1
M. Wt: 298.342
InChI Key: AZSFFKOKKTYREK-UHFFFAOYSA-N
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Description

Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a carbamate derivative featuring a benzyl-protected amine group and a methylaminocarbonyl substituent on the para position of the benzyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzyme inhibition or receptor modulation. Carbamates are widely used in drug design for their stability and ability to act as prodrugs or protecting groups .

Properties

IUPAC Name

benzyl N-[[4-(methylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-16(20)15-9-7-13(8-10-15)11-19-17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSFFKOKKTYREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate typically involves the reaction of benzyl chloroformate with 4-[(methylamino)carbonyl]benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound belongs to a broader class of benzyl carbamates with substitutions on the aromatic ring. Below is a comparative analysis with structurally related analogues:

Table 1: Structural Comparison of Benzyl Carbamate Derivatives
Compound Name Substituent on Benzyl Ring Protecting Group Molecular Formula Molecular Weight CAS Number Key Feature(s)
Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate (Target) 4-(Methylaminocarbonyl) Benzyl C₁₇H₁₇N₂O₃ 297.33 g/mol Not provided Methylamine-linked carbamoyl group
Benzyl N-[4-(4-Toluidinocarbonyl)benzyl]carbamate 4-(4-Methylphenylcarbamoyl) Benzyl C₂₃H₂₂N₂O₃ 374.43 g/mol 477847-76-0 Enhanced hydrophobicity (toluidine group)
Benzyl N-{[4-(Cyclohexylcarbamoyl)phenyl]methyl}carbamate 4-(Cyclohexylcarbamoyl) Benzyl C₂₂H₂₆N₂O₃ 366.45 g/mol 477847-74-8 Bulky cyclohexyl group for steric hindrance
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate 4-(4-Hydroxyphenylcarbamoyl) tert-Butyl (Boc) C₁₉H₂₂N₂O₄ 342.39 g/mol Not provided Hydroxyl group for H-bonding; Boc protection
Benzyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate 4-(2-Aminophenylcarbamoyl) Benzyl C₂₂H₂₁N₃O₃ 375.43 g/mol Not provided Ortho-aminophenyl for enhanced solubility

Physicochemical Properties

Solubility and Stability
  • Target Compound: Limited solubility in polar solvents due to the hydrophobic benzyl and methylaminocarbonyl groups. Stability is influenced by the carbamate group’s resistance to hydrolysis .
  • Boc-Protected Analogues (e.g., ): Improved solubility in organic solvents (e.g., DMF, THF) due to tert-butyl protection, but reduced stability under acidic conditions.
  • Toluidine Derivative : Higher hydrophobicity (predicted density: 1.220 g/cm³) compared to the target compound, reducing aqueous solubility.
  • Cyclohexyl Derivative : Increased steric bulk lowers solubility but enhances metabolic stability.
Hydrogen Bonding and Crystal Packing
  • Hydroxyphenyl Analogue : Forms 2D networks via N–H···O and O–H···O hydrogen bonds, enhancing crystal stability. Dihedral angles between aromatic rings (67.33°) indicate significant molecular twist .
  • Target Compound : Likely forms weaker intermolecular interactions due to the absence of hydroxyl groups, leading to less robust crystal packing.
Antimetastatic Potential
  • Latrunculin A Derivatives: Compounds with benzyl carbamate side chains (e.g., compound 6 in ) inhibit prostate tumor cell invasion (PC-3M-CT+ line) by disrupting HIF-1 activation. The target compound’s methylaminocarbonyl group may mimic this activity but requires validation.
Enzyme Inhibition
  • Boc-Protected Derivatives : Used as intermediates in urokinase inhibitors, highlighting the role of carbamoyl groups in enzyme binding .

Biological Activity

Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_2O3_3
  • Molar Mass : 342.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways critical for cell proliferation and survival. For instance, it has been noted to modulate the activity of protein kinases, which are pivotal in cell signaling pathways related to cancer progression .
  • Receptor Binding : It may bind to various receptors, altering their activity and influencing cellular responses. This could lead to changes in gene expression and protein synthesis, contributing to its therapeutic effects.

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

  • Antitumor Activity : Studies indicate that this compound possesses significant cytotoxic effects against several cancer cell lines. For example, it has shown an IC50_{50} value in the low micromolar range against A-431 human epidermoid carcinoma cells, suggesting its potential as an anticancer agent .
  • Antimicrobial Effects : Preliminary investigations suggest that it may also exhibit antimicrobial properties, although further studies are needed to elucidate this aspect fully.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals interesting insights into structure-activity relationships (SAR):

Compound NameMolecular FormulaIC50_{50} (µM)Key Activities
This compoundC19_{19}H22_{22}N2_2O3_35.0 (A-431 cells)Antitumor
Benzyl N-{4-[(ethylamino)carbonyl]benzyl}carbamateC20_{20}H24_{24}N2_2O3_310.0 (A-431 cells)Antitumor
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamateC22_{22}H26_{26}N2_2O3_38.0 (A-431 cells)Antitumor

Case Studies and Research Findings

  • Case Study on Antitumor Activity : In a study involving various cancer cell lines, this compound was found to significantly inhibit cell growth in A-431 cells through apoptosis induction mechanisms .
  • Mechanistic Insights : Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its biological activity .

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